molecular formula C21H28N2O5S2 B2686363 2-(4-methoxyphenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide CAS No. 1021089-14-4

2-(4-methoxyphenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

Cat. No.: B2686363
CAS No.: 1021089-14-4
M. Wt: 452.58
InChI Key: SHYQRXGIZBFADZ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C21H28N2O5S2 and its molecular weight is 452.58. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Molecular Structure and Interaction Studies

A study by Gelbrich, Haddow, and Griesser (2011) highlights the structural analysis of a compound with a similar molecular framework, showcasing intramolecular and intermolecular hydrogen bonding that contributes to its stability. Such insights are crucial for understanding the reactivity and potential biological applications of similar sulfonamide derivatives (Gelbrich, Haddow, & Griesser, 2011).

Pharmacological Potential

Rahman et al. (2014) synthesized a series of quinazoline and benzene sulfonamide derivatives to explore their diuretic, antihypertensive, and anti-diabetic potentials. One compound showed significant activity, highlighting the therapeutic possibilities of similar sulfonamide derivatives in treating various conditions (Rahman et al., 2014).

Analytical Chemistry Applications

Yoshida, Moriyama, and Taniguchi (1992) discovered that a methoxy-methylsulfonylquinoline derivative could be a highly sensitive fluorescence derivatization agent for alcohols in high-performance liquid chromatography, indicating the potential of similar compounds in analytical methodologies (Yoshida, Moriyama, & Taniguchi, 1992).

Alzheimer’s Disease Research

Abbasi et al. (2018) synthesized a new series of sulfonamides showing that one derivative exhibited comparable acetylcholinesterase inhibitory activity to a standard drug, indicating its potential as a lead compound for Alzheimer’s disease treatment (Abbasi et al., 2018).

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S2/c1-3-14-30(26,27)23-13-4-5-18-16-19(8-11-21(18)23)22-29(24,25)15-12-17-6-9-20(28-2)10-7-17/h6-11,16,22H,3-5,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYQRXGIZBFADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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